5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
The compound 5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione belongs to the pyrimido[4,5-b]quinoline trione family, characterized by a fused tetracyclic core with substituents influencing its physicochemical and biological properties. Its structure features:
- Methyl groups at positions 1, 3, and two at position 8, enhancing steric bulk and lipophilicity.
- A trione system (positions 2, 4, 6) responsible for hydrogen-bonding interactions and rigidity.
While direct data on its synthesis or bioactivity is absent in the evidence, its structural analogs provide insights into comparative behavior.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-22(2)8-12-17(13(26)9-22)16(11-5-6-14-15(7-11)30-10-29-14)18-19(23-12)24(3)21(28)25(4)20(18)27/h5-7,16,23H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQDWICXSTZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC5=C(C=C4)OCO5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a synthetic derivative with potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving dimedone and 1,3-benzodioxole-5-carbaldehyde in the presence of p-toluidine under microwave irradiation. The yield was reported at 89%, with the melting point ranging between 536–537 K. The molecular structure exhibits several unique features:
- Molecular Formula : C31H33N3O4
- Key Functional Groups : Contains multiple carbonyl (C=O) and nitrogen (N-H) groups which are critical for its biological activity.
The structural analysis using spectroscopic techniques (IR and NMR) confirmed the compound's identity and purity. Notably, the dihedral angles within the molecule suggest a complex three-dimensional conformation that may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidoquinoline compounds exhibit significant antimicrobial properties. In vitro studies demonstrated that the synthesized compound showed activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant potential of the compound was evaluated using DPPH radical scavenging activity assays. Results indicated that it possesses a notable ability to neutralize free radicals:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This property is essential for preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxic effects were assessed in various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests potential as an anti-cancer agent while showing lower toxicity to normal cells.
Case Studies
In a recent study published in Chemistry & Biology Interface, several derivatives of this compound were synthesized and evaluated for their biological activities. The study highlighted that modifications to the benzodioxole moiety significantly impacted both antimicrobial and anticancer activities.
Example Case Study:
- Title : "Synthesis and Biological Evaluation of Pyrimidoquinoline Derivatives"
- Findings : The study found that certain substitutions on the benzodioxole ring enhanced both antimicrobial and anticancer properties compared to the parent compound.
Comparison with Similar Compounds
Substituent Variations at Position 5
Position 5 substitutions significantly alter electronic, steric, and solubility profiles. Key comparisons include:
Key Observations :
- Electron-rich groups (e.g., benzodioxol, methoxy) may enhance π-π stacking in biological targets, while electron-withdrawing groups (e.g., Cl, CF₃) improve electrophilic reactivity.
- Polar substituents (OH, OCH₃) increase solubility but may reduce membrane permeability.
Thermal and Spectral Properties
Melting Points :
Spectral Data :
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs) involving dimedone, barbituric acid derivatives, aldehydes, and amines. For example, optimized conditions include using tungstophosphoric acid (H₃PW₁₂O₄₀) as a catalyst, yielding 70-90% under reflux in ethanol . Alternative methods employ ionic liquids (e.g., [BMIM][BF₄]) at 95°C, reducing reaction times by 30% while maintaining yields ≥85% . Key variables include stoichiometric ratios (1:1:1 for aldehyde, dimedone, and amine) and solvent polarity, which affects cyclization efficiency .
Q. Which spectroscopic techniques are critical for structural validation?
Structural confirmation requires:
- ¹H/¹³C NMR : Key signals include methyl groups (δ 1.0–1.2 ppm), aromatic protons (δ 7.0–7.4 ppm), and carbonyl carbons (δ 160–200 ppm) .
- FT-IR : Stretching vibrations for C=O (1650–1705 cm⁻¹) and C-N (1211–1379 cm⁻¹) confirm the trione and pyrimidine moieties .
- X-ray diffraction : Resolves regioselectivity (e.g., linear vs. angular isomers) and hydrogen-bonding networks in crystals .
Q. How can elemental analysis and mass spectrometry resolve synthesis discrepancies?
Discrepancies in product purity or unexpected byproducts are addressed by:
- CHNS analysis : Validates empirical formulas (e.g., C₂₄H₂₃N₃O₅ for the target compound) with <0.3% deviation .
- GC-MS/HPLC-MS : Detects low-abundance intermediates (e.g., Knoevenagel adducts) and confirms molecular ion peaks (e.g., m/z 487.2 for [M+H]⁺) .
Advanced Research Questions
Q. What computational methods predict regioselectivity and isomer stability?
Density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates energy minima for linear vs. angular isomers. Linear isomers (e.g., 5-aryl derivatives) are favored by 8–12 kcal/mol due to reduced steric hindrance, aligning with experimental X-ray data . Molecular electrostatic potential (MEP) maps further identify nucleophilic/electrophilic sites for functionalization .
Q. How do solvent and catalyst systems influence reaction kinetics?
Kinetic studies using pseudo-first-order models reveal:
- Protic solvents (MeOH) : Increase activation energy (Eₐ ≈ 65 kJ/mol) due to hydrogen bonding with intermediates .
- Nanocatalysts (Fe₃O₄@SiO₂-Schiff base) : Lower Eₐ to 48 kJ/mol by stabilizing transition states via Lewis acid sites .
- Ultrasound irradiation : Accelerates nucleation, reducing reaction times from hours to minutes (e.g., 30 min at 50°C) .
Q. What strategies address contradictions in biological activity data?
Disparate bioactivity results (e.g., antitumor IC₅₀ variability) are mitigated by:
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzodioxol ring) with potency .
- Crystallographic studies : Resolve conformational flexibility impacting receptor binding (e.g., rotameric states of the tetramethyl groups) .
Q. How can degradation pathways and stability be assessed under physiological conditions?
- HPLC-UV/MS stability assays : Monitor hydrolysis of the trione moiety at pH 7.4, revealing a half-life of 6.2 hours .
- Thermogravimetric analysis (TGA) : Identifies thermal decomposition onset at 340°C, critical for storage and formulation .
Methodological Notes
- Synthetic Optimization : Prioritize MCRs with green solvents (e.g., ethanol) and recyclable catalysts to align with sustainability goals .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals in complex spectra .
- Computational Workflow : Use Gaussian 16 for DFT, followed by AIMAll for topological analysis of electron density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
